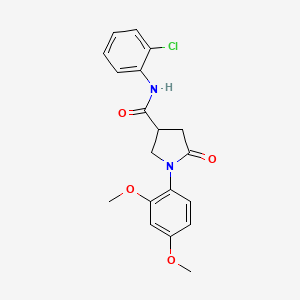
N-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as CEP-1347 and has been studied extensively for its neuroprotective properties. In
Wirkmechanismus
CEP-1347 works by inhibiting the activation of the JNK pathway, which is involved in neuronal cell death. The JNK pathway is activated in response to various stressors such as oxidative stress, inflammation, and DNA damage. When activated, the JNK pathway leads to the phosphorylation of c-Jun, which in turn leads to the activation of pro-apoptotic genes and neuronal cell death. By inhibiting the activation of the JNK pathway, CEP-1347 prevents the phosphorylation of c-Jun and the activation of pro-apoptotic genes, thus preventing neuronal cell death.
Biochemical and Physiological Effects
CEP-1347 has been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases. It has been shown to protect against neuronal cell death induced by oxidative stress, glutamate toxicity, and beta-amyloid toxicity. CEP-1347 has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CEP-1347 is its neuroprotective properties, which make it a valuable tool for studying the mechanisms of neuronal cell death and neurodegenerative diseases. However, one of the limitations of CEP-1347 is its low solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments. Additionally, CEP-1347 has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of CEP-1347. One area of research is the development of more potent and selective JNK inhibitors that can be used in the treatment of neurodegenerative diseases. Another area of research is the investigation of the potential applications of CEP-1347 in other areas such as stroke and traumatic brain injury. Additionally, the development of more efficient synthesis methods for CEP-1347 could lead to increased availability and lower costs, making it more accessible for scientific research.
Wissenschaftliche Forschungsanwendungen
CEP-1347 has been studied extensively for its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. It has been shown to have neuroprotective properties by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death. CEP-1347 has also been studied for its potential applications in the treatment of stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-13-7-8-16(17(10-13)26-2)22-11-12(9-18(22)23)19(24)21-15-6-4-3-5-14(15)20/h3-8,10,12H,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBFXGGTYMBBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



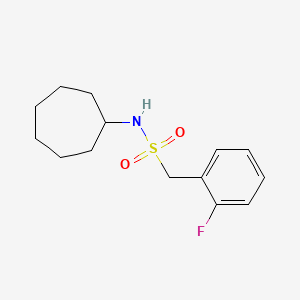
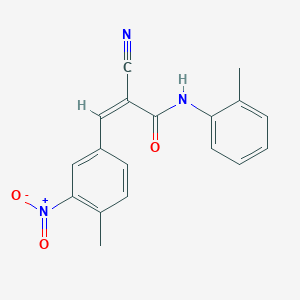
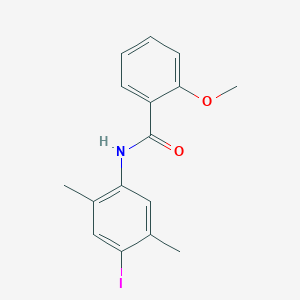
![4-chloro-1-(3,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4819340.png)
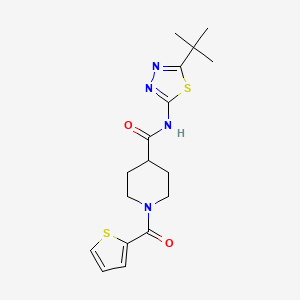
![N-isopropyl-2-(4-nitrophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4819362.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(1-methylbutyl)benzamide](/img/structure/B4819367.png)
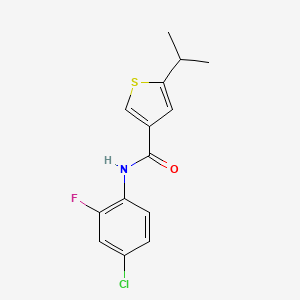
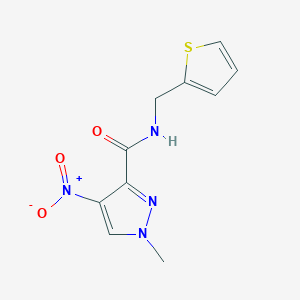
![2-chloro-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B4819416.png)
![[1-(2-{[4-(4-butylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4819417.png)
![1-ethyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4819429.png)
![2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4819435.png)
![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)